4-(4-(Pentyloxy)phenoxy)phenol
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Overview
Description
4-(4-(Pentyloxy)phenoxy)phenol is an organic compound with the molecular formula C17H20O3 It is a derivative of phenol, characterized by the presence of a pentyloxy group attached to one phenyl ring and a phenoxy group attached to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Pentyloxy)phenoxy)phenol can be achieved through several methods. One common approach involves the reaction of 4-hydroxyphenol with 4-pentyloxyphenol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Pentyloxy)phenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones, which have significant biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated and nitrated derivatives
Scientific Research Applications
4-(4-(Pentyloxy)phenoxy)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-(Pentyloxy)phenoxy)phenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(Pentyloxy)phenol: Similar structure but lacks the phenoxy group, resulting in different reactivity and applications.
4-Phenoxyphenol: Lacks the pentyloxy group, affecting its solubility and biological activity.
Uniqueness
4-(4-(Pentyloxy)phenoxy)phenol is unique due to the presence of both pentyloxy and phenoxy groups, which confer distinct chemical and biological properties. This dual functionality enhances its versatility in various applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C17H20O3 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
4-(4-pentoxyphenoxy)phenol |
InChI |
InChI=1S/C17H20O3/c1-2-3-4-13-19-15-9-11-17(12-10-15)20-16-7-5-14(18)6-8-16/h5-12,18H,2-4,13H2,1H3 |
InChI Key |
JYQOLNAVBLFGQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)OC2=CC=C(C=C2)O |
Origin of Product |
United States |
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